molecular formula C9H20N2 B1465857 N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine CAS No. 1330756-33-6

N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine

Cat. No.: B1465857
CAS No.: 1330756-33-6
M. Wt: 156.27 g/mol
InChI Key: WZIIYQYDVDZSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine is a chemical compound with the molecular formula C9H20N2 It is known for its unique structure, which includes a pyrrolidine ring substituted with methyl groups and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine typically involves the reaction of 1,2,2-trimethyl-3-pyrrolidinone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize output.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanone, while reduction could produce various secondary or tertiary amines.

Scientific Research Applications

N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)ethanamine
  • N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)propanamine
  • N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)butanamine

Uniqueness

N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(1,2,2-trimethylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)8(7-10-3)5-6-11(9)4/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIIYQYDVDZSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine
Reactant of Route 2
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine
Reactant of Route 3
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine
Reactant of Route 4
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine
Reactant of Route 5
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine
Reactant of Route 6
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.